molecular formula C16H20N2OS B5888969 N-(4-butylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(4-butylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No. B5888969
M. Wt: 288.4 g/mol
InChI Key: PNQRRPQUOYYCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a chemical compound that has been studied extensively in the field of scientific research. The compound is known for its potential application in the development of new drugs and treatments for various diseases.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-butylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide in lab experiments is its broad range of potential applications. The compound has been shown to have activity against a variety of disease targets, making it a versatile tool for researchers. However, one limitation of using the compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-(4-butylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide. One area of interest is the development of new drugs and treatments based on the compound's anti-inflammatory and anti-cancer properties. Another area of interest is the study of the compound's effects on neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its use in experimental settings.

Synthesis Methods

The synthesis of N-(4-butylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves the reaction of 4-butylphenyl isothiocyanate with 2,4-dimethylthiazole-5-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent such as dichloromethane. The product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

N-(4-butylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has been studied extensively for its potential application in the development of new drugs and treatments for various diseases. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

N-(4-butylphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-4-5-6-13-7-9-14(10-8-13)18-16(19)15-11(2)17-12(3)20-15/h7-10H,4-6H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQRRPQUOYYCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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